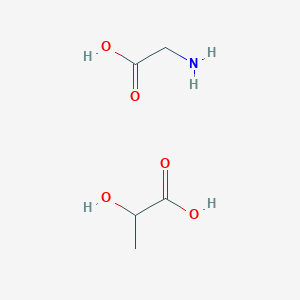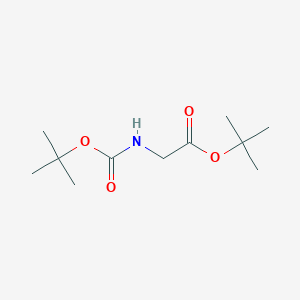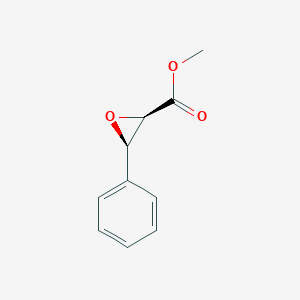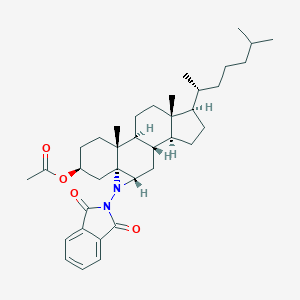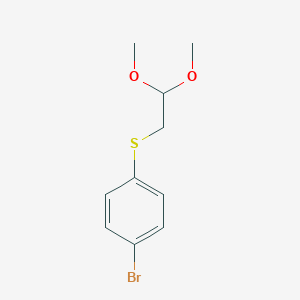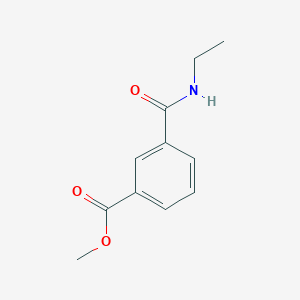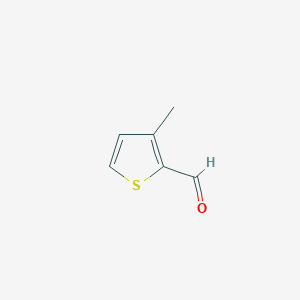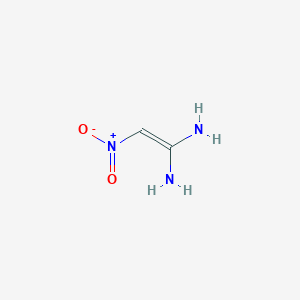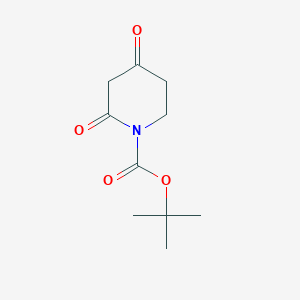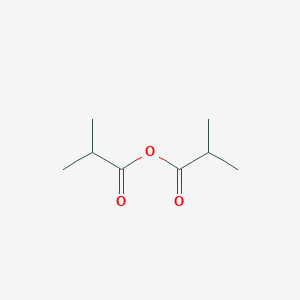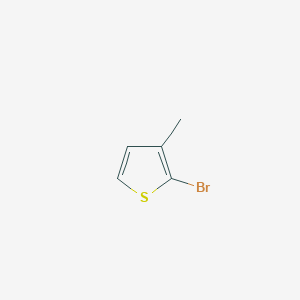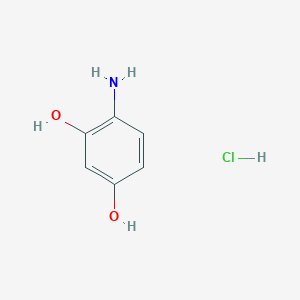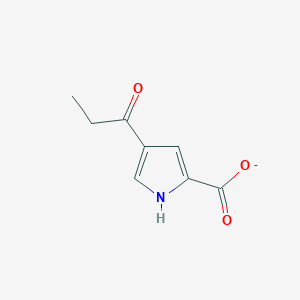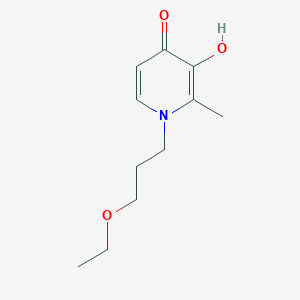
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one, also known as L-MTP-PE, is a synthetic compound that has been studied for its potential use in immunotherapy. This compound has been shown to have promising anti-tumor effects in preclinical studies, making it a potential candidate for cancer treatment. In
Wirkmechanismus
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one works by activating the immune system to attack tumor cells. Specifically, it binds to CD1d molecules on antigen-presenting cells, leading to the activation of natural killer T cells. These cells then release cytokines that stimulate other immune cells to attack the tumor cells.
Biochemische Und Physiologische Effekte
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interferon-gamma and interleukin-12, which play a role in activating the immune system. It has also been shown to increase the number of natural killer T cells in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one in lab experiments is that it has been shown to have promising anti-tumor effects in preclinical studies. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its efficacy in humans. Additionally, the synthesis method for 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one is complex and may be difficult to reproduce in large quantities.
Zukünftige Richtungen
Future research on 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one could focus on several areas. One area of research could be to further understand its mechanism of action and how it interacts with the immune system. Another area of research could be to explore its potential use in combination with other immunotherapies or chemotherapy drugs. Additionally, research could focus on developing more efficient synthesis methods for 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one to facilitate its use in clinical trials.
Synthesemethoden
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one is synthesized through a multi-step process that involves the reaction of 2-methyl-4-hydroxypyridine with ethyl acrylate to form 2-methyl-4-(2-ethoxy-2-oxoethyl)pyridine. This compound is then reacted with sodium borohydride to reduce the ethoxy group to an ethyl group, forming 2-methyl-4-(2-ethyl-2-oxoethyl)pyridine. The final step involves the reaction of this compound with phosphocholine to form 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one has been studied for its potential use in immunotherapy for cancer treatment. Preclinical studies have shown that 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one can stimulate the immune system to attack tumor cells, leading to tumor regression in animal models. This compound has also been studied for its potential use in treating infectious diseases, such as tuberculosis.
Eigenschaften
CAS-Nummer |
118178-81-7 |
|---|---|
Produktname |
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one |
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-(3-ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C11H17NO3/c1-3-15-8-4-6-12-7-5-10(13)11(14)9(12)2/h5,7,14H,3-4,6,8H2,1-2H3 |
InChI-Schlüssel |
RDBPFOOVDDQURR-UHFFFAOYSA-N |
SMILES |
CCOCCCN1C=CC(=O)C(=C1C)O |
Kanonische SMILES |
CCOCCCN1C=CC(=O)C(=C1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



